5-Bromo-2,6-dichloronicotinonitrile
Overview
Description
5-Bromo-2,6-dichloronicotinonitrile: is a chemical compound with the molecular formula C6HBrCl2N2 and a molecular weight of 251.9 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd, 6th positions of the pyridine ring, respectively . This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dichloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the bromination of 2,6-dichloronicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions with bases like potassium carbonate in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinonitriles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-2,6-dichloronicotinonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering protein conformation . The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
2,6-Dichloronicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chloronicotinonitrile: Contains only one chlorine atom, which affects its chemical reactivity and applications.
Uniqueness: 5-Bromo-2,6-dichloronicotinonitrile’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
5-bromo-2,6-dichloropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLHBMXZVCGMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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